BRD50837

Shh pathway inhibition C3H10T1/2 differentiation mesenchymal progenitor cell assay

BRD50837 (CAS 1314295-24-3, C26H32ClN3O6S, MW 550.07) is a small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway discovered through diversity-oriented synthesis at the Broad Institute. In the murine C3H10T1/2 mesenchymal progenitor cell differentiation assay, BRD50837 inhibits Shh-conditioned medium-induced pathway activation with an EC50 of 0.09 μM.

Molecular Formula C26H32ClN3O6S
Molecular Weight 550.1 g/mol
Cat. No. B15542236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD50837
Molecular FormulaC26H32ClN3O6S
Molecular Weight550.1 g/mol
Structural Identifiers
InChIInChI=1S/C26H32ClN3O6S/c1-16-13-30(17(2)15-31)26(33)21-5-4-6-22(28-25(32)18-7-8-18)24(21)36-23(16)14-29(3)37(34,35)20-11-9-19(27)10-12-20/h4-6,9-12,16-18,23,31H,7-8,13-15H2,1-3H3,(H,28,32)/t16-,17+,23-/m0/s1
InChIKeyDPCJYFXLXUKVAP-MFEFFIJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BRD50837 for Sonic Hedgehog Pathway Inhibition: A Research-Use Inhibitor with Defined Cell-Based Activity


BRD50837 (CAS 1314295-24-3, C26H32ClN3O6S, MW 550.07) is a small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway discovered through diversity-oriented synthesis at the Broad Institute [1]. In the murine C3H10T1/2 mesenchymal progenitor cell differentiation assay, BRD50837 inhibits Shh-conditioned medium-induced pathway activation with an EC50 of 0.09 μM [1]. The compound is intended exclusively for laboratory research use as a chemical probe to interrogate Shh signaling mechanisms [1].

Why BRD50837 Cannot Be Substituted with Generic Shh Pathway Inhibitors


Substitution among Shh pathway inhibitors is scientifically unjustified due to divergent mechanisms of action even at the same nominal target. Unlike vismodegib and cyclopamine—both direct Smoothened (Smo) receptor binders—BRD50837 acts downstream of Smo and does not compete with cyclopamine for Smo binding [1]. Furthermore, BRD50837 exhibits steep stereochemistry-based structure-activity relationships, where its (2R,3S,5R) stereochemical configuration is essential for inhibitory activity [1]. Therefore, using an alternative Shh inhibitor without accounting for these mechanistic and stereochemical determinants yields incomparable experimental outcomes.

BRD50837 Quantitative Differentiation Data: Head-to-Head Comparisons with Cyclopamine and Vismodegib


BRD50837 Shh Pathway Inhibition Potency in C3H10T1/2 Cells vs. Cyclopamine

In Shh-conditioned medium-induced differentiation of C3H10T1/2 cells, BRD50837 exhibits an EC50 of 0.09 μM, a sub-micromolar potency level that positions it among the more potent small-molecule Shh pathway probes reported at the time of its discovery [1]. Cyclopamine, a widely used Smo antagonist, also inhibited differentiation in this assay, with direct head-to-head comparison data available [1].

Shh pathway inhibition C3H10T1/2 differentiation mesenchymal progenitor cell assay

BRD50837 SAG-Induced Pathway Inhibition: Potency Advantage Over Cyclopamine

BRD50837 inhibits SAG (Smoothened agonist)-induced differentiation of C3H10T1/2 cells with an EC50 of 0.09 μM, while cyclopamine shows only partial inhibition at equivalent concentrations [1]. This differential sensitivity indicates that BRD50837 targets a point in the pathway distinct from, or in addition to, the Smo receptor.

Smoothened agonist SAG pathway activation bypass downstream mechanism

BRD50837 Mechanism of Action: No Competition with Cyclopamine for Smo Binding

In fluorescence-based Smo binding competition assays using BODIPY-cyclopamine, BRD50837 at 10 μM caused no reduction in BODIPY-cyclopamine signal, whereas unlabeled cyclopamine eliminated the signal as expected [1]. This demonstrates that BRD50837 does not bind to the cyclopamine-binding site on Smo.

target engagement Smo binding competition BODIPY-cyclopamine displacement

BRD50837 Activity in Sufu-Deficient Cells: Retention of Partial Efficacy Where Smo Inhibitors Fail

In Sufu–/– mouse embryonic fibroblasts (MEFs), where pathway activation is Smo-independent, BRD50837 at 2 μM partially reduced Gli1 mRNA expression, while vismodegib (a clinical Smo inhibitor) showed no effect at any concentration tested [1]. Cyclopamine also showed partial activity, but only at the higher concentration of 10 μM [1].

Sufu deficiency downstream pathway activation Gli1 expression

BRD50837 Stereochemistry-Dependent Activity: (2R,3S,5R) Configuration Essential for Potency

The stereochemical configuration of BRD50837 is critical to its inhibitory activity. The compound possesses a defined (2R,3S,5R) configuration at its three chiral centers; the enantiomeric analog exhibits significantly reduced activity in C3H10T1/2 differentiation assays [1]. This stereochemistry-based SAR is a distinguishing feature of the BRD50837 scaffold.

stereochemistry-activity relationship enantiomeric specificity SAR

BRD50837 PBS Solubility: Defined Value Enables Consistent Assay Preparation

The phosphate-buffered saline (PBS) solubility of BRD50837 is reported as 4 μg/mL at pH 7.4 [1]. This value provides a quantitative benchmark for anticipating compound precipitation in aqueous assay buffers and for planning appropriate solvent (e.g., DMSO) and final assay concentration ranges.

aqueous solubility PBS solubility formulation planning

Recommended Research Applications for BRD50837 Based on Experimental Evidence


Dissecting Smo-Independent Hedgehog Signaling in Sufu-Mutant Cell Models

BRD50837 is specifically indicated for experiments requiring pathway inhibition downstream of Smo. In Sufu–/– MEFs, BRD50837 partially reduces Gli1 expression at 2 μM, whereas the clinical Smo inhibitor vismodegib has no effect [1]. This makes BRD50837 a valuable tool for studying Sufu-deficient cancers, including certain medulloblastomas and basal cell carcinomas driven by Sufu loss-of-function mutations [1].

Comparative Profiling of Shh Pathway Inhibitor Mechanisms of Action

For research aimed at classifying Shh pathway inhibitors by their mechanism of action, BRD50837 serves as a reference compound that does not compete with cyclopamine for Smo binding [1]. Its differential sensitivity to SAG-induced activation (full inhibition vs. cyclopamine's partial effect) provides a functional readout for distinguishing Smo-binding inhibitors from those acting via alternative or downstream mechanisms [1].

High-Potency Pathway Inhibition in Mesenchymal Progenitor Differentiation Studies

With an EC50 of 0.09 μM in C3H10T1/2 Shh-conditioned medium-induced differentiation assays, BRD50837 enables pathway suppression at sub-micromolar concentrations, offering a practical potency advantage over cyclopamine, which requires concentrations ≥10 μM for complete inhibition [1]. This lower working concentration reduces the risk of compound-related cytotoxicity and off-target effects in long-term differentiation experiments [1].

Structure-Activity Relationship Studies Leveraging Stereochemical Specificity

The steep stereochemistry-based SAR of BRD50837, where the (2R,3S,5R) configuration is essential for activity, makes this compound suitable as a scaffold for derivative synthesis and SAR exploration [1]. Researchers developing next-generation Shh pathway probes can use BRD50837 as a starting point to explore how modifications to the benzo[1,5]oxazocine core and sulfonamide moiety impact potency and target engagement [1].

Technical Documentation Hub

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